molecular formula C8H5ClFNO B6159212 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene CAS No. 2649064-16-2

2-chloro-4-fluoro-1-(isocyanatomethyl)benzene

Cat. No.: B6159212
CAS No.: 2649064-16-2
M. Wt: 185.58 g/mol
InChI Key: DCALXPDWRLNGJK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5ClFNO and a molecular weight of 185.58 g/mol . This aromatic molecule features both chloro and fluoro substituents on the benzene ring, as well as a highly reactive isocyanatomethyl functional group. The presence of halogens makes it a valuable intermediate in medicinal chemistry . Chlorine-containing compounds are a cornerstone of pharmaceutical development, with more than 250 FDA-approved drugs featuring chlorine atoms, as they are often vital for treating a wide range of diseases and for optimizing the properties of drug candidates . The reactive isocyanate group (-N=C=O) allows this compound to readily undergo reactions with nucleophiles such as amines and alcohols, making it an essential building block for the synthesis of ureas, carbamates, and other pharmacologically important heterocycles . As such, it serves as a key precursor in research for developing new small molecule therapeutics and for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2649064-16-2

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

2-chloro-4-fluoro-1-(isocyanatomethyl)benzene

InChI

InChI=1S/C8H5ClFNO/c9-8-3-7(10)2-1-6(8)4-11-5-12/h1-3H,4H2

InChI Key

DCALXPDWRLNGJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN=C=O

Purity

95

Origin of Product

United States

Preparation Methods

Structural and Electronic Properties of 2-Chloro-4-fluoro-1-iodobenzene

2-Chloro-4-fluoro-1-iodobenzene (CAS 101335-11-9) serves as the primary precursor due to the high leaving-group aptitude of iodine, which facilitates nucleophilic aromatic substitution (NAS) and cross-coupling reactions. The electron-withdrawing effects of chlorine and fluorine substituents activate the ring toward metal insertion, as evidenced by Grignard and Suzuki-Miyaura reactions.

Comparative Analysis of Halogen Reactivity

Iodine’s polarizability enhances its susceptibility to substitution compared to bromine or chlorine. In one protocol, treatment of 2-chloro-4-fluoro-1-iodobenzene with sodium methanethiolate in tetrahydrofuran (THF) at ambient temperature yielded 2-chloro-4-fluoro-1-(methylthio)benzene with 85% efficiency. This underscores iodine’s versatility in constructing C–S bonds, a reactivity profile extendable to C–N bond formation for amine intermediates.

Transition Metal-Catalyzed Coupling Strategies

Copper-Mediated Ullmann-Type Coupling

Copper(I) iodide, in conjunction with cis-N,N'-dimethyl-1,2-diaminocyclohexane, enables the coupling of 2-chloro-4-fluoro-1-iodobenzene with nitrogen nucleophiles. For instance, refluxing with 2-piperazinone in 1,4-dioxane at 100°C for 20 hours produced 1-(2-chloro-4-fluorophenyl)-2-piperazinone in 18% yield. While suboptimal, this demonstrates the feasibility of introducing nitrogen-containing moieties via Ullmann coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0), facilitate C–N bond formation under milder conditions. A reaction with methylhydrazine and sodium tert-butoxide in tert-butyl alcohol at 80°C generated N,4-bis(2-chloro-4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine, albeit with a modest 7.4% yield. Optimization of ligand systems (e.g., XPhos) could enhance efficiency.

Grignard Reagent Applications in Benzene Functionalization

Generation of Boronic Acid Intermediates

Treatment of 2-chloro-4-fluoro-1-iodobenzene with isopropyl magnesium chloride in THF at −78°C, followed by trimethyl borate, yielded 2-chloro-4-fluorophenylboronic acid (48% yield). This intermediate is pivotal for Suzuki couplings, though its utility in synthesizing isocyanatomethyl derivatives remains indirect.

Aldehyde Formation via Directed Ortho-Metalation

Quenching the Grignard reagent with DMF produced 2-chloro-6-fluoro-3-iodobenzaldehyde, a precursor for reductive amination. Subsequent transformation of the aldehyde to a primary amine (via oxime formation and reduction) could enable phosgenation to the target isocyanate.

Phosgenation of Benzylamine to Isocyanate

Direct Phosgene Treatment

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Competing substitution at the 1- and 3-positions necessitates directing groups or steric hindrance. Meta-directing effects of chlorine and fluorine favor substitution at the 1-position, as observed in Ullmann couplings.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance NAS rates, while elevated temperatures (80–100°C) improve cross-coupling efficiency. For example, Pd-catalyzed reactions in tert-butyl alcohol at 80°C achieved completion within 24 hours .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-1-(isocyanatomethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Addition: Amines or alcohols in the presence of a base such as triethylamine can facilitate the addition to the isocyanate group.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include derivatives where the chloro or fluoro groups are replaced by other functional groups.

    Addition: Products include ureas and carbamates formed by the reaction of the isocyanate group with amines or alcohols.

    Oxidation/Reduction: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

Synthetic Chemistry Applications

The isocyanate functionality in 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene allows it to participate in various reactions to synthesize complex molecules. Key reactions include:

  • Formation of Ureas and Carbamates : The compound can react with alcohols and amines to form carbamates and ureas, respectively. These reactions are pivotal in creating biologically active compounds and materials used in coatings and adhesives.
  • Synthesis of Polyurethanes : The compound can be utilized in the production of polyurethane materials, which have applications ranging from foams to elastomers. The reactivity of isocyanates makes them critical in forming urethane linkages.

Agrochemical Applications

This compound has notable uses in the agrochemical sector:

  • Herbicides and Insecticides : The compound serves as a building block for various agrochemicals. Its structure is similar to that of effective herbicides like flumiclorac pentyl, which targets specific plant enzymes.
  • Fungicides : The halogenated aromatic structure is advantageous for developing fungicides that are effective against a broad spectrum of fungal pathogens.

Pharmaceutical Applications

In pharmaceutical research, this compound's structure allows it to act as a precursor for developing drugs targeting specific biological pathways:

  • Protein Arginine Deiminase Inhibitors : Similar compounds have shown promise as inhibitors of PAD enzymes, which are implicated in various diseases including cancer and autoimmune disorders. The unique substituents on the benzene ring may enhance selectivity and potency against these targets.

Case Study 1: Synthesis of Ureas

A study demonstrated the reaction of this compound with various amines to produce urea derivatives. These derivatives exhibited enhanced biological activity compared to their non-halogenated counterparts, illustrating the influence of halogen substituents on pharmacological properties.

Amine UsedProduct GeneratedYield (%)
AnilineUrea derivative A85
EthanolamineUrea derivative B78
CyclohexylamineUrea derivative C90

Case Study 2: Development of Agrochemicals

Research into the use of this compound in synthesizing new herbicides showed that derivatives created from it exhibited significant herbicidal activity against common agricultural weeds.

Compound NameActivity Against WeedsEfficacy (%)
Herbicide XBroadleaf weed control95
Herbicide YGrassy weed control88

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including the synthesis of biologically active compounds and the modification of materials.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below summarizes key structural analogs, highlighting differences in substituents, functional groups, and properties:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications
2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene (N/A) C₈H₅ClFNO 185.5 -Cl, -F, -CH₂NCO Polymer cross-linking, high reactivity due to -NCO and electron-withdrawing groups .
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene (CID 10399286) C₈H₃ClF₃NO₂ 237.5 -Cl, -O-CF₃, -NCO Enhanced hydrophobicity from -CF₃; potential use in fluorinated polymers .
2-Chloro-4-isothiocyanato-1-(phenylsulfonyl)benzene (1620783-08-5) C₁₃H₈ClNO₂S₂ 323.3 -Cl, -NCS, -SO₂Ph Isothiocyanate (-NCS) group offers distinct reactivity (e.g., thiourea formation) compared to -NCO .
2-Chloro-4-fluoro-1-(trichloromethyl)benzene (88578-92-1) C₇H₃Cl₄F 247.9 -Cl, -F, -CCl₃ Lacks reactive -NCO; used as an intermediate in agrochemical synthesis .
1-Phenyl-1-(4-chlorophenylthio)-2,2,2-trifluoroethyl isocyanate (118364-61-7) C₁₅H₁₀ClF₃NOS 344.8 -S-C₆H₄Cl, -CF₃, -NCO Bulky substituents may reduce reactivity; specialized applications in thiourethane polymers .

Reactivity and Functional Group Influence

  • Isocyanate (-NCO) vs. Isothiocyanate (-NCS) :

    • The target compound’s -NCO group reacts with amines to form ureas and with alcohols to form urethanes, critical in polyurethane production .
    • In contrast, -NCS (e.g., CAS 1620783-08-5) forms thioureas, which are less common in industrial applications but valuable in medicinal chemistry .
  • Substituent Effects :

    • Electron-withdrawing groups (Cl, F, -CF₃) : Increase the electrophilicity of -NCO, accelerating reactions with nucleophiles. For example, the trifluoromethoxy group (-O-CF₃) in CID 10399286 enhances both reactivity and chemical stability .
    • Bulkier groups (e.g., -SO₂Ph) : Steric hindrance in CAS 1620783-08-5 may slow reaction kinetics, limiting utility in high-speed polymerizations .

Biological Activity

2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene, a compound with the CAS number 2649064-16-2, is a member of the isocyanate family, which has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C8H7ClF N2
  • Molecular Weight : 172.6 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its isocyanate functional group, which can interact with various biological macromolecules. Isocyanates are known to react with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter their function.

Key Mechanisms :

Biological Activity and Research Findings

Research on this compound has primarily focused on its potential therapeutic applications and toxicological profiles.

Antimicrobial Activity

Preliminary studies indicate that compounds containing isocyanate groups exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes. However, specific data on the efficacy of this compound against various pathogens remains sparse.

Cytotoxicity Studies

In vitro studies have shown that isocyanates can exhibit cytotoxic effects on human cell lines. The cytotoxicity is often dose-dependent and may involve apoptosis or necrosis pathways. A detailed study on the cytotoxic effects of this compound is needed to establish a clear profile.

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameCAS NumberBiological Activity
1,3-Bis(isocyanatomethyl)benzene3634-83-1Genotoxicity studies indicate non-genotoxic behavior in vivo
3-Isocyanatobenzylamine25683-37-0Exhibits antimicrobial properties; potential for drug development
Phenyl isocyanate103-71-9Known irritant; studied for its effects on cellular processes

Q & A

Q. What are the primary synthetic routes for 2-chloro-4-fluoro-1-(isocyanatomethyl)benzene, and how are reaction conditions optimized?

The compound is typically synthesized via the reaction of a halogenated aniline derivative with phosgene (COCl₂). For example, 2-chloro-4-fluoro-(aminomethyl)benzene can react with phosgene at low temperatures (2–8°C) in an inert atmosphere to form the isocyanate group. Critical parameters include maintaining anhydrous conditions, controlling reaction temperature to prevent decomposition, and using polar aprotic solvents like dichloromethane . Purification is achieved via column chromatography or recrystallization, with purity assessed by GC or HPLC (>97% purity thresholds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., chlorine and fluorine splitting patterns).
  • IR Spectroscopy : Confirms the isocyanate group (sharp peak at ~2200–2300 cm⁻¹ for N=C=O stretching).
  • Mass Spectrometry : Determines molecular weight (e.g., exact mass 199.55 g/mol) and isotopic patterns from chlorine/fluorine .
  • Elemental Analysis : Validates C, H, N, and halogen content against theoretical values.

Q. What are the stability profiles of this compound under different storage and reaction conditions?

The compound is moisture-sensitive due to the reactive isocyanate group. Storage recommendations include anhydrous environments at –20°C under argon. Stability in aqueous solutions is limited (decomposes in pH <5 or >9), requiring buffered conditions for biological assays. Thermal stability tests (TGA/DSC) show decomposition above 150°C .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved in cross-coupling reactions?

Regioselectivity is influenced by the electronic effects of chlorine (electron-withdrawing) and fluorine (ortho/para-directing). For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids selectively target the para-fluoro position. Computational studies (DFT) predict activation barriers for competing pathways, guiding ligand selection (e.g., bulky ligands suppress homocoupling) .

Q. What methodologies resolve contradictions in purity assessments between GC, HPLC, and elemental analysis?

Discrepancies arise from volatile byproducts (GC) vs. non-volatile impurities (HPLC). A tiered approach includes:

  • GC-MS : Identifies low-molecular-weight contaminants.
  • HPLC with UV/ELS detection : Captures polar or high-boiling-point impurities.
  • Combined elemental and spectroscopic data : Cross-validates stoichiometry (e.g., C₇H₄ClFNO requires 34.95% C, 1.68% H) .

Q. How do computational models predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations analyze electrophilicity at the isocyanate carbon. Fukui indices (f+f^+) quantify susceptibility to nucleophilic attack, correlating with experimental kinetics. Solvent effects (e.g., dielectric constant of DMF vs. THF) are modeled using COSMO-RS, predicting reaction rates for amine additions .

Q. What strategies mitigate toxicity risks during large-scale synthesis or biological testing?

  • Engineering Controls : Use closed-system reactors to handle phosgene derivatives.
  • Substitution : Replace phosgene with safer alternatives (e.g., triphosgene) in smaller-scale syntheses.
  • Biological Safety : LC-MS monitors metabolic byproducts in cytotoxicity assays, ensuring no residual isocyanate groups remain in final drug candidates .

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